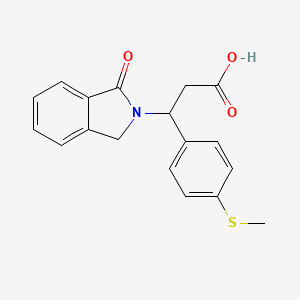

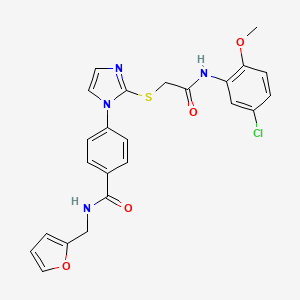

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicidal Activity

The compound is part of a class of molecules that have been investigated for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. Studies have synthesized novel derivatives of quinazoline-2,4-dione, including triketone-containing quinazoline-2,4-diones, showing promising broad-spectrum herbicidal activity against various weed species with excellent crop selectivity. These compounds have demonstrated greater efficacy and broader weed control spectrum compared to existing herbicides like mesotrione, highlighting their potential for agricultural applications (Wang et al., 2014); (Wang et al., 2015).

Antibacterial and Antifungal Properties

Research has also explored the antimicrobial properties of quinazoline-2,4-dione derivatives. Compounds synthesized with structural similarities have been evaluated for their antibacterial and antifungal activities, exhibiting significant action against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Fusariumoxysporum. These findings suggest the potential use of these compounds in developing new antimicrobial agents (Gupta et al., 2008).

Synthesis and Characterization

The compound falls within the scope of chemical research aimed at synthesizing and characterizing novel organic molecules with potential bioactivity. Studies have detailed the synthetic routes to create diverse quinazoline-2,4-dione derivatives and their structural analogs, employing various catalysts and reaction conditions to enhance yield and selectivity. These efforts contribute to the broader understanding of the chemical properties and reactivity of such compounds, laying the groundwork for their application in drug discovery and material science (Maftei et al., 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-ethylphenyl groups. The final step involves the attachment of the 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl 4-chloroacetoacetate", "4-isopropoxybenzoyl chloride", "4-ethylphenylboronic acid", "2-bromo-5-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "acetic acid", "triethylamine", "N,N-dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "Synthesis of 2-ethyl-4-(2-nitrophenyl)quinazoline-3,5-dione by reacting 2-aminobenzoic acid with ethyl 4-chloroacetoacetate in the presence of sodium hydroxide and acetic acid followed by reduction with sodium borohydride.", "Synthesis of 2-ethyl-4-(2-amino-5-nitrophenyl)quinazoline-3,5-dione by reducing the nitro group with sodium borohydride.", "Synthesis of 2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-3,5-dione by reacting 2-bromo-5-nitrobenzaldehyde with the previous compound in the presence of sodium hydroxide and ethanol.", "Synthesis of 3-(4-ethylphenyl)-2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-5(1H)-one by reacting 2-ethyl-4-(2-amino-5-bromo-phenyl)quinazoline-3,5-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine.", "Synthesis of 3-(4-ethylphenyl)-2-ethyl-4-(2-bromo-5-nitrophenyl)quinazoline-5(1H)-one by reacting the previous compound with N,N-dimethylformamide and triethylamine followed by reduction with sodium borohydride.", "Synthesis of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-ethylphenyl)-2-ethyl-4-(2-bromo-5-nitrophenyl)quinazoline-5(1H)-one with 4-isopropoxybenzoyl chloride in the presence of triethylamine and chloroform." ] } | |

Numéro CAS |

1358649-90-7 |

Formule moléculaire |

C28H26N4O4 |

Poids moléculaire |

482.54 |

Nom IUPAC |

3-(4-ethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-4-19-9-13-21(14-10-19)32-27(33)23-7-5-6-8-24(23)31(28(32)34)17-25-29-26(30-36-25)20-11-15-22(16-12-20)35-18(2)3/h5-16,18H,4,17H2,1-3H3 |

Clé InChI |

NVVOYNBRWIGLNF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)

![[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B2601675.png)

![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)

![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)